2-Amino-4-bromo-5-fluoropyridine chemical structure and formula
2-Amino-4-bromo-5-fluoropyridine chemical structure and formula
An In-Depth Technical Guide to 2-Amino-4-bromo-5-fluoropyridine: Structure, Properties, Synthesis, and Applications
Introduction
2-Amino-4-bromo-5-fluoropyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its structure, which combines a reactive aminopyridine core with the unique electronic properties of bromine and fluorine atoms, makes it a versatile building block for the synthesis of complex, high-value molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials.
The aminopyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets[1]. The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability[2][3]. Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical identity, properties, synthesis, and applications of 2-Amino-4-bromo-5-fluoropyridine.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and suitability for various applications.
Chemical Structure and Formula
The molecular structure of 2-Amino-4-bromo-5-fluoropyridine is defined by a pyridine ring substituted at the 2-, 4-, and 5-positions with an amino group, a bromine atom, and a fluorine atom, respectively.
Caption: 2D Chemical Structure of 2-Amino-4-bromo-5-fluoropyridine.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-5-fluoropyridin-2-amine | [4] |
| Molecular Formula | C₅H₄BrFN₂ | [4] |
| Molecular Weight | 191.00 g/mol | [4] |
| CAS Number | 1417441-38-3 | [4] |
| Canonical SMILES | C1=C(C(=CN=C1N)F)Br | [4] |
| InChIKey | RTZGDDKHGKZLCO-UHFFFAOYSA-N | [4] |
| Appearance | Off-white to light yellow solid (Predicted) | [5] |
| Melting Point | Not available. (Analog: 2-Amino-5-bromopyridine, 135-138 °C) | [6] |
| Boiling Point | Not available. (Analog: 2-Bromo-5-fluoropyridine, 80-83°C @ 44 mmHg) | [7][8] |
| Solubility | No data available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. While experimental spectra for 2-Amino-4-bromo-5-fluoropyridine are not widely published, its structure allows for the prediction of key spectral features.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C6 will likely appear as a singlet or a narrow doublet due to a small coupling to the fluorine atom. The proton at C3 should also appear as a singlet or a narrow doublet. The amino (-NH₂) protons will typically present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine (C5) and bromine (C4) will exhibit characteristic chemical shifts. Furthermore, the carbon atoms in proximity to the fluorine atom (C4, C5, and C6) will show splitting (coupling) with characteristic J-coupling constants (JCF).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching for the aromatic ring will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ fingerprint region. Characteristic C-F and C-Br stretching bands will be present at lower frequencies (typically 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with the molecular formula C₅H₄BrFN₂.
General Protocol for Spectroscopic Analysis
The following protocols are standardized procedures for obtaining high-quality spectroscopic data for solid organic compounds like 2-Amino-4-bromo-5-fluoropyridine.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Objective: To identify the functional groups present in the molecule.
Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the compound's functional groups.
Part 3: Synthesis and Mechanistic Insights
While specific literature on the synthesis of 2-Amino-4-bromo-5-fluoropyridine is sparse, a plausible and efficient synthetic route can be designed based on established organohalogen chemistry. A logical approach involves the regioselective bromination of a readily available fluorinated precursor.
Proposed Synthetic Pathway
A robust method for introducing a bromine atom at the 4-position of a 2-aminopyridine ring is through electrophilic bromination. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (3- and 5-positions). To achieve bromination at the 4-position, a different strategy is required, often starting with a precursor that facilitates this specific regiochemistry. A practical route could start from 2,4-dichloro-5-fluoropyridine, proceeding through selective amination and subsequent halogen exchange. However, a more direct, albeit potentially lower-yielding, approach could involve direct bromination of 2-Amino-5-fluoropyridine under specific conditions that favor the less electronically favored position, or by using a blocking group strategy.
For this guide, we propose a synthesis starting from 2-amino-5-fluoropyridine via electrophilic bromination, a common transformation in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 2-Amino-4-bromo-5-fluoropyridine.
Experimental Protocol: Synthesis via Electrophilic Bromination
Objective: To synthesize 2-Amino-4-bromo-5-fluoropyridine from 2-amino-5-fluoropyridine.
Causality and Experimental Design:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a solid, easy-to-handle source of electrophilic bromine and is often used for the bromination of activated aromatic and heterocyclic rings under mild conditions, which helps to prevent over-bromination or degradation of the starting material.
-
Solvent: Acetonitrile is chosen as the solvent. It is relatively polar and aprotic, capable of dissolving the starting material and NBS, while being generally unreactive under the reaction conditions.
-
Temperature Control: The reaction is typically performed at room temperature to provide sufficient activation for the reaction while minimizing potential side reactions.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluoropyridine (1.0 eq).
-
Dissolution: Add acetonitrile (approx. 20 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 2-Amino-4-bromo-5-fluoropyridine.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Part 2.
Part 4: Applications in Research and Drug Development
The true value of 2-Amino-4-bromo-5-fluoropyridine lies in its potential as a versatile intermediate for creating novel molecules with tailored functions.
A Versatile Chemical Intermediate
The trifunctional nature of this molecule provides a rich platform for synthetic diversification:
-
Amino Group (C2): Can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. It can also be converted into other functional groups via diazotization reactions.
-
Bromine Atom (C4): Serves as an excellent leaving group for nucleophilic aromatic substitution or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon- or heteroatom-based substituents.
-
Fluorine Atom (C5): While generally less reactive, it profoundly influences the electronic properties of the pyridine ring, impacting the pKa of the amino group and the ring nitrogen. This modulation is a key strategy in drug design to fine-tune ligand-receptor interactions and improve pharmacokinetic profiles[2][9].
Role in Medicinal Chemistry
Fluorinated aminopyridines are increasingly sought-after building blocks in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. The presence of fluorine can block sites of metabolism, increasing the half-life of a drug, and can alter the basicity of the nearby nitrogen atoms, which can be critical for avoiding off-target effects (e.g., hERG channel inhibition) and improving oral bioavailability[3][10]. This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns in drug discovery programs. For instance, its derivatives could be explored as inhibitors of DNA cytosine-5-methyltransferase (DNMT), following similar design principles as other fluoropyridine nucleosides[11].
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-4-bromo-5-fluoropyridine. While specific toxicity data is not available for this exact compound, information from structurally similar chemicals provides a basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile)[6][12].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory[13][14].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6][15].
-
Spill Response: In case of a spill, wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal. The area should then be cleaned with soap and water[13].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Amino-4-bromo-5-fluoropyridine represents a potent and versatile tool for chemical synthesis. Its unique combination of an aminopyridine core with strategically placed bromine and fluorine substituents provides a rich platform for generating diverse and complex molecular architectures. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation therapeutics and functional materials.
References
-
PubChem. 4-Bromo-5-fluoropyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Tsealine Pharmatech. 2-Bromo-5-fluoropyridine. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies. [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. anaxlab.com [anaxlab.com]
- 8. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
